5-{[(3-bromophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-{[(3-bromophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromophenyl and sulfanyl groups in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-bromophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of appropriate pyrazole and pyrimidine precursors, followed by functional group modifications to introduce the bromophenyl and sulfanyl groups.
Condensation Reaction: The initial step involves the condensation of a pyrazole derivative with a pyrimidine derivative under acidic or basic conditions to form the pyrazolo[4,3-d]pyrimidine core.
Sulfanylation: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-bromophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Phenyl derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
5-{[(3-bromophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Biological Research: It is used in studies investigating its effects on various cell lines, including cancer cells, to understand its cytotoxic and antiproliferative properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of diseases.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(3-bromophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The bromophenyl and sulfanyl groups contribute to its binding affinity and specificity towards the target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share the same core structure but may have different substituents, affecting their biological activity and chemical properties.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms, leading to variations in their reactivity and applications.
Uniqueness
5-{[(3-bromophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the bromophenyl and sulfanyl groups, which enhance its chemical reactivity and biological activity. These functional groups allow for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
5-[(3-bromophenyl)methylsulfanyl]-2-ethyl-6-(2-methylpropyl)pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-4-22-10-15-16(21-22)17(24)23(9-12(2)3)18(20-15)25-11-13-6-5-7-14(19)8-13/h5-8,10,12H,4,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENDTDGXGBWGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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